molecular formula C10H11BrN2O6 B5243041 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate

2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate

Cat. No.: B5243041
M. Wt: 335.11 g/mol
InChI Key: RIYMPVZVPRXKHO-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate is a complex organic compound that features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the use of 2-bromopyridine-3-carboxylic acid as a starting material . This compound is then reacted with butanedioic acid under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various binding interactions, influencing the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for biological activity.

Properties

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5.H2O/c11-6-1-5(3-12-4-6)9(16)13-7(10(17)18)2-8(14)15;/h1,3-4,7H,2H2,(H,13,16)(H,14,15)(H,17,18);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYMPVZVPRXKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NC(CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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